![molecular formula C13H15BrN2O2 B1440409 2-Bromo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-acetamide CAS No. 1138442-75-7](/img/structure/B1440409.png)
2-Bromo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-acetamide
Overview
Description
2-Bromo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-acetamide is a specialty product used for proteomics research . It is an important raw material and is used as pharmaceutical intermediates .
Molecular Structure Analysis
The molecular formula of 2-Bromo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-acetamide is C13H15BrN2O2 . The molecular weight is 311.17 .Physical And Chemical Properties Analysis
The compound is insoluble in water . Its molecular weight is 311.17 .Scientific Research Applications
Pharmaceutical Intermediates
2-Bromo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-acetamide: is primarily used as a raw material in the synthesis of pharmaceutical intermediates . These intermediates are crucial components in the development of active pharmaceutical ingredients (APIs). The compound’s structural framework allows for the introduction of various functional groups, enabling the synthesis of a diverse range of medicinal compounds.
Proteomics Research
This compound has been identified as a specialty product for proteomics research . Proteomics, the large-scale study of proteins, is essential for understanding the structure, function, and interactions of proteins within a biological system. The compound’s reactivity and structural properties make it valuable for modifying proteins or peptides in proteomics studies.
Polymer Science
In polymer science, 2-Bromo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-acetamide serves as a building block for creating novel polymers with specific characteristics . Its incorporation into polymer chains can influence the physical properties of the material, such as thermal stability, rigidity, and solubility.
Optoelectronics
The compound is utilized in the field of optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs) . Its molecular structure can be part of the synthesis of materials that exhibit thermally activated delayed fluorescence (TADF), which is a key property in the efficiency of OLEDs.
Catalysis
In catalysis, 2-Bromo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-acetamide may be used to facilitate various chemical reactions . While specific applications in catalysis were not directly found, the related structural analogs are known to be involved in catalytic processes, suggesting potential utility in this area.
Cross-Coupling Reactions
This compound is potentially involved in cross-coupling reactions, which are a subset of organic reactions that create new carbon-carbon bonds, carbon-nitrogen bonds, and other types of bonds . These reactions are fundamental in the synthesis of complex organic molecules and have wide applications in medicinal chemistry, agrochemicals, and material science.
properties
IUPAC Name |
2-bromo-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c14-9-12(17)15-11-5-3-10(4-6-11)13(18)16-7-1-2-8-16/h3-6H,1-2,7-9H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHPMAPTOCYFFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




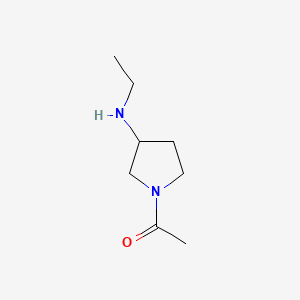
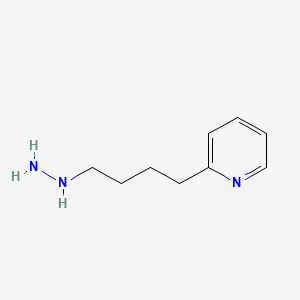
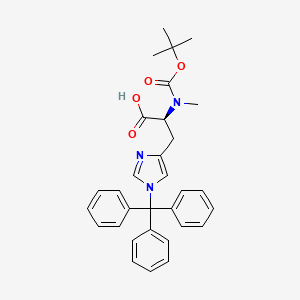



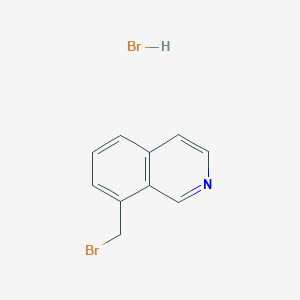
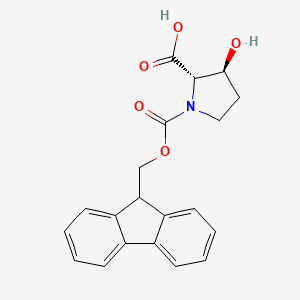
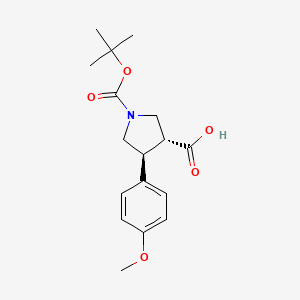

![1H-Pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1440346.png)

